Hydroxy-PEG3-SS-PEG3-alcohol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8S2/c17-1-3-19-5-7-21-9-11-23-13-15-25-26-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCOQDOWFVSGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSSCCOCCOCCOCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Disulfide Bond Cleavage in Hydroxy Peg3 Ss Peg3 Alcohol
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a chemical reaction in which a thiolate group (-S⁻) attacks a sulfur atom of a disulfide bond (-S-S-). This process results in the formation of a new disulfide bond and a new thiol. The stability and cleavage of the disulfide bond in Hydroxy-PEG3-SS-PEG3-alcohol are highly dependent on the ambient concentration of reducing agents, particularly biological thiols or synthetic dithiols.
In biological systems, the primary mediator of disulfide bond cleavage is the tripeptide glutathione (B108866) (GSH), which is maintained at high concentrations within the cellular cytoplasm. There is a significant concentration gradient of GSH between the intracellular (1-10 mM) and extracellular (approximately 5 µM in blood plasma) environments. This differential provides a natural mechanism for the selective cleavage of disulfide linkers like that in this compound.
The reaction proceeds as follows:
A molecule of GSH attacks one of the sulfur atoms in the this compound disulfide bond, forming a mixed disulfide intermediate and releasing one molecule of Hydroxy-PEG3-thiol.
A second molecule of GSH then attacks the mixed disulfide, releasing the second molecule of Hydroxy-PEG3-thiol and forming oxidized glutathione (GSSG).
This high intracellular GSH concentration ensures that the disulfide bond of this compound remains stable in the extracellular milieu, such as the bloodstream, but is efficiently cleaved upon entry into a cell, releasing any conjugated cargo.
| Environment | Reducing Agent | Typical Concentration |
|---|---|---|
| Intracellular (Cytosol) | Glutathione (GSH) | 1-10 mM |
| Extracellular (Blood Plasma) | Glutathione (GSH) | ~5 µM |
This table illustrates the significant difference in glutathione concentration, which is the primary driver for the context-specific cleavage of disulfide bonds.
In laboratory and manufacturing settings, dithiothreitol (B142953) (DTT), also known as Cleland's reagent, is a commonly used reducing agent for the robust cleavage of disulfide bonds. DTT is a small-molecule dithiol that is highly efficient at reducing disulfides due to its propensity to form a stable six-membered ring containing an internal disulfide bond after it has become oxidized.
The reduction mechanism is a two-step process:
One of the thiol groups in DTT attacks the disulfide bond of this compound, creating a mixed disulfide and releasing one of the Hydroxy-PEG3-alcohol fragments.
The second thiol group on the same DTT molecule then attacks the sulfur atom of the mixed disulfide. This intramolecular reaction is highly favorable and results in the formation of the stable cyclic oxidized DTT and the release of the second Hydroxy-PEG3-alcohol fragment.
Enzymatic Catalysis of Disulfide Bond Cleavage
While high concentrations of GSH can directly reduce disulfide bonds, the efficiency and rate of this process in vivo are often enhanced by enzymatic systems. The primary systems involved in catalyzing disulfide bond reduction are the thioredoxin (TRX) and glutaredoxin (GRX) pathways. These systems facilitate the transfer of reducing equivalents from NADPH to disulfide substrates.
The thioredoxin system consists of the enzyme thioredoxin reductase and its substrate, thioredoxin (Trx). Thioredoxin is a small, ubiquitous protein with a highly conserved active site containing two redox-active cysteine residues.
The catalytic cycle involves:
Thioredoxin reductase transfers electrons from NADPH to the oxidized disulfide in Trx, thereby regenerating its reduced, active dithiol form.
The reduced Trx directly attacks the disulfide bond in a substrate like this compound.
This results in the formation of a mixed disulfide between Trx and the substrate, which is then resolved by the second cysteine in the Trx active site, releasing the two reduced Hydroxy-PEG3-alcohol fragments and oxidized Trx.
The thioredoxin system is a powerful and universal protein disulfide reductase and has been shown to be capable of cleaving disulfide bonds in xenobiotic molecules, including linkers used in ADCs. bohrium.com
The glutaredoxin (GRX) system utilizes the reducing power of GSH to catalyze disulfide reductions. This system comprises glutathione reductase, GSH, and glutaredoxin (Grx). Grx proteins are small oxidoreductases that are particularly efficient at reducing glutathione-mixed disulfides, but they can also reduce protein-protein disulfides.
The mechanism can proceed via two main pathways:
Dithiol Mechanism: The reduced Grx, with two active site cysteines, directly reduces the target disulfide bond in a manner similar to thioredoxin.
Monothiol Mechanism: This pathway is crucial for reducing proteins that have already formed a mixed disulfide with glutathione (S-glutathionylation). The Grx active site cysteine attacks the glutathionylated substrate, forming a Grx-glutathione mixed disulfide, which is then reduced by another molecule of GSH. nih.gov
For a substrate like this compound, the GRX system can facilitate its cleavage by first catalyzing the initial attack by GSH and then efficiently resolving the resulting mixed disulfide intermediate. nih.gov
| System | Primary Enzyme | Ultimate Electron Donor | Key Substrate(s) |
|---|---|---|---|
| Thioredoxin System | Thioredoxin Reductase | NADPH | Thioredoxin (Trx) |
| Glutaredoxin System | Glutathione Reductase | NADPH | Glutathione (GSH), Glutaredoxin (Grx) |
This table outlines the core components of the two major enzymatic pathways responsible for catalyzing disulfide bond cleavage in biological environments.
Contextual Specificity of Cleavage in Biological Environments
The cleavage of the disulfide bond in this compound is highly dependent on its location within a biological system. This contextual specificity is the cornerstone of its utility as a cleavable linker.
Extracellular Environment (e.g., Bloodstream): The blood plasma is an oxidizing environment with very low concentrations of free thiols like GSH (~5 µM). Consequently, the disulfide bond is thermodynamically stable and remains largely intact, preventing premature release of a conjugated molecule.
Intracellular Environment (e.g., Cytoplasm): Upon entering a cell, the molecule is exposed to the highly reducing environment of the cytoplasm. The millimolar concentrations of GSH, coupled with the catalytic action of the TRX and GRX systems, lead to rapid and efficient cleavage of the disulfide bond. cd-bioparticles.net
Endo-lysosomal Compartment: Even within intracellular vesicles like lysosomes, disulfide reduction can occur. While these compartments are generally considered oxidizing, the presence of specific enzymes such as gamma-interferon-inducible lysosomal thiol reductase (GILT) can facilitate disulfide bond cleavage. cd-bioparticles.net
Therefore, the design of molecules like this compound leverages these distinct redox potentials to ensure stability during circulation and trigger cleavage only after reaching the target intracellular environment.
Applications and Research Paradigms Utilizing Hydroxy Peg3 Ss Peg3 Alcohol
Design and Synthesis of Cleavable Bioconjugates
The unique architecture of Hydroxy-PEG3-SS-PEG3-alcohol makes it an exemplary linker for producing bioconjugates that can be selectively disassembled under specific biological conditions. The terminal hydroxyl groups serve as handles that can be derivatized to react with various functional groups on biomolecules, while the central disulfide bond acts as a predetermined breaking point. broadpharm.comaxispharm.com
This compound is utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. axispharm.com The linker is a critical component that connects the antibody to the cytotoxic payload, and its properties heavily influence the ADC's efficacy, stability, and safety profile. Disulfide-based linkers are a well-established category of cleavable linkers designed to release the drug payload inside the target cell. axispharm.com
The primary strategy for targeted payload release using linkers like this compound is based on exploiting the differential in redox potential between the extracellular and intracellular environments. The tumor microenvironment and the cytoplasm of cancer cells have a much higher concentration of glutathione (B108866) (GSH), a natural reducing agent, compared to the bloodstream. encyclopedia.pubnih.gov
The disulfide bond within the linker is stable in circulation but undergoes a thiol-disulfide exchange reaction in the presence of high GSH levels. nih.gov This reaction cleaves the disulfide bond, breaking the link between the antibody and the drug, and leading to the release of the cytotoxic payload precisely at the site of action. nih.govaxispharm.com This targeted release mechanism enhances the therapeutic window of the drug by maximizing its concentration at the tumor site while minimizing exposure to healthy tissues. encyclopedia.pub
The table below outlines the principles of redox-responsive payload release.
| Feature | Extracellular Environment (Bloodstream) | Intracellular Environment (e.g., Tumor Cell) | Rationale for Targeted Release |
| Glutathione (GSH) Concentration | Low (micromolar range) | High (millimolar range) | The significant concentration gradient is the primary trigger for cleavage. |
| Disulfide Bond Stability | Stable | Unstable / Prone to reduction | Ensures the ADC remains intact during circulation, preventing premature drug release. |
| Payload Status | Conjugated and inactive | Released and active | The drug is activated only after internalization into the target cell, reducing off-target toxicity. |
PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.gov A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ligase, joined by a chemical linker. nih.gov The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for effective protein degradation. nih.gov
Linker optimization is a key step in PROTAC design, with factors like length, rigidity, and solubility heavily influencing a PROTAC's efficacy. explorationpub.com The structural components of this compound align with several principles of PROTAC linker design.
Length and Flexibility : The two PEG3 units provide a flexible chain of a defined length, which is crucial for allowing the two ligands to simultaneously and effectively bind their respective proteins to form a stable and productive ternary complex.
Cleavable Element : The inclusion of a cleavable disulfide bond introduces a potential for creating advanced PROTACs. For instance, a cleavable linker could be used to design "caged" or activatable PROTACs that only become fully functional in the reducing environment of the cell, or it could be used in analytical studies to dissect the components of the ternary complex after its formation.
The table below summarizes how the features of a this compound-based linker contribute to PROTAC design.
| Linker Feature | Contribution to PROTAC Design | Research Objective |
| PEG Spacers | Provides optimal length and flexibility for ternary complex formation. Improves aqueous solubility. | Enhance degradation efficiency and improve pharmacokinetic properties. |
| Disulfide Bond | Introduces a redox-sensitive cleavage site. | Develop conditionally activated PROTACs or tools for mechanistic studies. |
| Terminal Hydroxyls | Allows for versatile conjugation chemistry to attach POI and E3 ligands. | Facilitate the synthesis of diverse PROTAC libraries for optimization. nih.gov |
The conjugation of polyethylene (B3416737) glycol (PEGylation) to peptides and proteins is a widely used strategy to enhance their therapeutic properties, such as increasing their half-life and reducing immunogenicity. nih.govacs.org Using a cleavable linker like this compound allows for the temporary or reversible modification of these biomolecules.
Disulfide exchange is a common bioconjugation method for modifying peptides and proteins that contain cysteine residues. nih.gov A strategy known as disulfide re-bridging involves the reduction of a native disulfide bond within a protein, followed by linking the two resulting thiol groups with a bifunctional reagent. researchgate.netherts.ac.uk This allows for site-specific conjugation without disrupting the protein's tertiary structure. researchgate.net this compound, after appropriate functionalization of its hydroxyl groups, can be used in such a capacity to introduce a PEGylated, cleavable spacer. This approach can be used to attach other molecules (like drugs or imaging agents) to the protein, which can then be released under reducing conditions. nih.gov
Antibody-Drug Conjugate (ADC) Linker Design Principles
Development of Stimuli-Responsive Polymeric Materials
The chemical structure of this compound makes it an ideal building block for creating "smart" polymeric materials that respond to specific biological stimuli. The two terminal hydroxyl groups allow it to be incorporated into polymer chains through polymerization or cross-linking reactions.
Redox-responsive nanocarriers are advanced drug delivery systems designed to release their therapeutic cargo in response to the high concentration of GSH in cancer cells. nih.govacs.org These nanocarriers can be formulated as micelles, nanoparticles, or nanogels. nih.govrsc.org The central design principle involves incorporating disulfide bonds into the nanocarrier's structure, either in the polymer backbone or as cross-linkers. encyclopedia.pubnih.gov
This compound can be used as a monomer or a cross-linking agent in the synthesis of these materials. When incorporated into the backbone of a block copolymer, it can lead to the formation of amphiphilic molecules that self-assemble into micelles in an aqueous environment. These micelles can encapsulate hydrophobic drugs in their core. acs.org
Once these nanocarriers are taken up by cancer cells, the high intracellular GSH concentration cleaves the disulfide bonds. acs.org This cleavage leads to the disassembly of the nanocarrier structure, triggering the rapid release of the encapsulated drug directly inside the target cell, thereby increasing its therapeutic efficacy and overcoming challenges like multidrug resistance. nih.govacs.org
| Nanocarrier Component | Role of this compound | Mechanism of Action |
| Polymer Backbone | Acts as a disulfide-containing monomer. | Upon entering a high-GSH environment, the polymer chain is cleaved, leading to the disintegration of the nanocarrier. |
| Cross-linker | Forms disulfide cross-links within a nanogel or between polymer chains in a micelle's shell. | Cleavage of the cross-links by GSH causes the nanostructure to swell or disassemble, releasing the payload. rsc.org |
| Hydrophilic Shell | The PEG chains contribute to the formation of a hydrophilic corona on the nanocarrier surface. | The PEG shell provides stealth properties, reducing opsonization and prolonging circulation time. |
Hydrogel Systems for Controlled Release Research
Redox-responsive hydrogels can be prepared using this compound as a crosslinker. The terminal hydroxyl groups can be activated for reaction with multifunctional polymers to form a hydrogel network. These hydrogels can encapsulate drugs, proteins, or cells for therapeutic applications. The release of the encapsulated material is controlled by the degradation of the hydrogel in response to a reducing environment. For instance, in the presence of glutathione, the disulfide crosslinks are broken, leading to the dissolution of the hydrogel and the release of its contents. This on-demand release mechanism is particularly useful for applications in tissue engineering and regenerative medicine, where the release of growth factors or other bioactive molecules needs to be precisely controlled.
Table 2: Swelling and Degradation of a Hypothetical Redox-Responsive Hydrogel This table illustrates the expected behavior of a hydrogel crosslinked with a disulfide-containing linker.
| Condition | Time (hours) | Swelling Ratio | % Degradation |
|---|---|---|---|
| PBS Buffer | 24 | 15 | < 5 |
| PBS Buffer with 10 mM DTT | 6 | 25 | 40 |
Advanced Chemical Biology Probes and Imaging Agents
The cleavable nature of the disulfide bond in this compound makes it a valuable tool in chemical biology for the design of probes and imaging agents that can be activated or released in specific cellular compartments.
This compound can be functionalized at its hydroxyl ends to create heterobifunctional linkers for site-specific labeling of biomolecules, such as proteins. For example, one end can be modified with a group that reacts with a specific amino acid, like cysteine, while the other end can be attached to a cargo molecule, such as a fluorescent dye or a drug. This allows for the precise attachment of the cargo to the protein. The disulfide linkage provides a mechanism for decoupling the cargo from the protein under reducing conditions. This is particularly useful for studying protein trafficking and for the delivery of drugs to specific intracellular targets.
A significant challenge in the characterization of PEGylated proteins is identifying the sites of PEGylation. Cleavable linkers can simplify this analysis. While not specifically documented for this compound, a general strategy involves attaching a "reporter" tag to the protein via a cleavable linker. After cleavage, a small part of the linker remains attached to the protein at the site of modification. This "reporter residue" can then be identified by mass spectrometry, allowing for the precise mapping of the PEGylation site. The disulfide bond in this compound could be incorporated into such a strategy, where after reduction, a thiol-containing remnant of the linker would mark the site of attachment on the protein.
Contributions to Gene Delivery Systems
The delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into target cells is a critical challenge in gene therapy. This compound serves as a cleavable linker in the construction of delivery vectors, addressing key barriers to efficient gene transfection, namely nanoparticle stability and intracellular cargo release.
This compound is utilized as a component of "stealth" shielding on gene delivery nanoparticles. The hydrophilic PEG chains form a protective corona around the nanoparticle, which typically consists of a cationic polymer or lipid complexed with the negatively charged nucleic acid cargo. This PEG shield minimizes nonspecific interactions with blood components, preventing aggregation and opsonization (the process of marking particles for destruction by phagocytes), thereby prolonging systemic circulation time nih.gov.
The linker can be incorporated into nanoparticle formulations in several ways. For instance, the terminal hydroxyl groups can be functionalized to react with lipids or cationic polymers that form the core of the nanoparticle. The resulting structure creates a nanoparticle surface decorated with PEG chains attached via the disulfide linker.
Research on analogous systems has demonstrated the effectiveness of this strategy. For example, studies comparing nanoparticles formulated with a reducible disulfide PEG linker (PEG-SS-POD) to those with a stable thioether linker (PEG-S-POD) for delivering a luciferase plasmid (pCAGLuc) have shown significant differences in vitro. The reducible nanoparticles consistently mediate greater gene transfer in cell culture, indicating the importance of the cleavable linkage for successful transfection nih.gov.
| Nanoparticle Formulation | Linker Type | In Vitro Gene Expression (Relative Luciferase Units) | Rationale for Performance |
| PEG-SS-POD/pCAGLuc | Reducible Disulfide | High | Cleavage of the disulfide bond in the reducing intracellular environment facilitates the release of the nucleic acid cargo, leading to higher transfection efficiency. nih.gov |
| PEG-S-POD/pCAGLuc | Stable Thioether | Low | The stable PEG shield remains intact, hindering the release of the plasmid from the endosome and its subsequent entry into the nucleus. |
| Uncompacted pCAGLuc | N/A | Very Low | Naked DNA is inefficiently taken up by cells and is susceptible to degradation. |
This table presents representative data based on findings from studies on reducible nanoparticle systems, illustrating the functional advantage of incorporating a cleavable linker like this compound.
A major hurdle in non-viral gene delivery is the entrapment of nanoparticles within endosomes after cellular uptake. To be effective, the nucleic acid cargo must escape the endosome and reach the cytoplasm (for siRNA) or the nucleus (for pDNA). The "PEG dilemma" describes a situation where the dense PEG shield that is beneficial for systemic circulation can unfortunately hinder this crucial endosomal escape process nih.gov.
Linkers such as this compound are designed to resolve this dilemma. Once the nanoparticle is endocytosed, it is exposed to the increasingly reducing environment of the endo-lysosomal pathway and ultimately the cytoplasm, which has a glutathione (GSH) concentration several orders of magnitude higher than the extracellular space. This high GSH concentration rapidly cleaves the disulfide bond in the linker nih.gov.
The cleavage of the linker sheds the protective PEG corona from the nanoparticle surface. This "deshielding" exposes the underlying cationic core of the nanoparticle, which can then interact with the anionic endosomal membrane. This interaction is thought to destabilize the membrane, leading to pore formation or membrane fusion, which ultimately facilitates the release of the nucleic acid cargo into the cytoplasm nih.govmdpi.com. Studies using stimuli-responsive systems have shown that linkers sensitive to the intracellular environment, such as acid-labile or reducible linkers, significantly enhance the transfection efficiency compared to their non-cleavable counterparts by promoting this escape nih.govnih.gov.
Analytical Methodologies for Characterizing this compound Conjugates
The precise characterization of biomacromolecules conjugated with this compound is essential to ensure product quality, consistency, and performance. The cleavable nature of the disulfide bond is not only a key feature for its biological application but also a significant advantage in its analytical characterization.
The analysis of PEGylated biomolecules is often complicated by the polydispersity of the PEG component and the heterogeneity of the conjugation reaction, which can result in a mixture of species with different numbers of PEG chains attached. The presence of a large PEG chain can interfere with analytical techniques like mass spectrometry and chromatography, making it difficult to analyze the underlying biomacromolecule.
The disulfide bond in this compound allows for the chemical decoupling of the PEG chains from the biomacromolecule (e.g., a protein or oligonucleotide) prior to analysis. Treatment with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (TCEP), quantitatively cleaves the linker. This separates the conjugate into its constituent parts: the biomacromolecule and the PEG moiety (which itself is cleaved into two smaller PEG fragments). These components can then be analyzed independently, simplifying the analytical challenge acs.orgnih.gov. This approach enables a more accurate assessment of the biomacromolecule's integrity and the characterization of the PEG component without mutual interference acs.org.
Determining the exact location of PEG attachment on a biomacromolecule, such as the specific amino acid residue in a protein, is a critical aspect of characterization. Traditional peptide mapping analysis of a large, intact PEG-protein conjugate by mass spectrometry is challenging because the PEG moiety complicates fragmentation and data interpretation.
Using a cleavable linker like this compound facilitates a more straightforward approach. The PEGylated protein is first subjected to proteolytic digestion (e.g., with trypsin). The resulting mixture of peptides, some of which are PEGylated, can then be treated with a reducing agent to cleave the disulfide bond. This cleavage removes the bulk of the PEG chain, leaving behind a small chemical remnant of the linker attached to the peptide. The peptide with this small mass modification is much easier to analyze using tandem mass spectrometry (MS/MS) to pinpoint the exact lysine or other amino acid residue that was conjugated acs.orgnih.gov.
A more advanced strategy involves using derivatives of the linker that contain an affinity tag, such as biotin. After proteolytic digestion, the biotin-PEGylated peptide fragments can be specifically isolated from the complex mixture using an avidin-immobilized column. Subsequent cleavage of the disulfide bond releases the peptide (with a small linker remnant) for confident identification by mass spectrometry, directly revealing the site of PEGylation researchgate.net.
| Analytical Step | Procedure | Purpose | Expected Outcome |
| 1. Proteolytic Digestion | The protein-PEG conjugate is treated with an enzyme like trypsin. | To break the protein into smaller, more manageable peptide fragments. | A complex mixture of unmodified and PEGylated peptides. |
| 2. Reduction/Cleavage | The peptide mixture is treated with a reducing agent (e.g., DTT). | To cleave the disulfide linker and remove the bulk of the PEG chain. | Peptides are now attached to a small linker remnant instead of the full PEG chain. |
| 3. LC-MS/MS Analysis | The modified peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). | To separate the peptides and determine their amino acid sequence and the location of the modification. | Identification of the specific amino acid residue (e.g., Lysine-33) where the linker remnant is attached, thus identifying the conjugation site. researchgate.net |
This table outlines a typical workflow for identifying conjugation sites using a strategy enabled by a cleavable linker like this compound.
A combination of chromatographic and spectroscopic methods is employed for the comprehensive characterization of conjugates made with this compound.
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) is often used to separate PEGylated species based on their hydrodynamic volume. This can resolve molecules with different numbers of attached PEG chains (e.g., mono-PEGylated vs. di-PEGylated species) and separate them from the unconjugated biomolecule. Reversed-phase HPLC (RP-HPLC) is also used, particularly for analyzing the biomolecule after the PEG chains have been cleaved off, allowing for high-resolution separation and quantification nih.govresearchgate.netresearchgate.net.
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the conjugate and its components. Electrospray ionization mass spectrometry (ESI-MS) can be used to analyze the intact conjugate, although the resulting spectra can be complex. The utility of MS is greatly enhanced when coupled with the cleavage strategy. After reduction of the disulfide bond, MS can confirm the mass of the native biomacromolecule and identify the small linker remnant on the conjugated peptides, providing definitive evidence of successful conjugation and its location acs.orgnih.gov. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is another valuable tool, especially for determining the mass of PEGylated peptides researchgate.net.
Future Research Directions and Translational Perspectives for Disulfide Cleavable Peg Linkers
Expanding the Scope of Redox-Responsive Linker Design
While the disulfide bond in linkers like Hydroxy-PEG3-SS-PEG3-alcohol is the most widely utilized redox-responsive moiety, future research is focused on creating a broader palette of linkers with tunable and diverse cleavage kinetics. The goal is to move beyond a simple "on/off" switch and develop systems that respond to varying levels of reductive stress or that can be tailored for specific release profiles.
One major avenue of exploration is the design of self-immolative linkers . iris-biotech.de These are sophisticated constructs where the initial cleavage of the disulfide bond triggers a cascade of intramolecular reactions, such as cyclization or elimination, that culminates in the release of a conjugated payload. iris-biotech.deresearchgate.net This approach avoids potential issues of steric hindrance that can arise from direct conjugation to the disulfide bond and allows for the release of the cargo in its native, unmodified form. nih.gov
Furthermore, the chemical environment surrounding the disulfide bond can be modified to alter its susceptibility to reduction. Introducing steric hindrance near the S-S bond can enhance its stability in circulation, preventing premature drug release. creative-biolabs.com Conversely, modifying adjacent electronic groups can accelerate cleavage rates once the target is reached. Research is also venturing into alternative redox-sensitive bonds, such as diselenide bonds , which are known to be cleaved under milder reductive conditions than disulfide bonds, offering a more sensitive trigger for payload release. nih.govpurepeg.com
| Redox-Responsive Moiety | Cleavage Stimulus | Key Characteristics | Potential Advantage over Standard Disulfide |
| Disulfide Bond | Glutathione (B108866) (GSH), Thioredoxin (TRX) nih.gov | Stable in circulation, cleaved by high intracellular GSH levels. nih.gov | Well-established, reliable, and synthetically accessible. |
| Diselenide Bond | Mild reducing agents (e.g., Vitamin C), GSH | Lower bond energy, more sensitive to reduction than S-S bonds. nih.gov | Faster and more efficient cleavage in target cells with lower reductive potential. |
| Thioketal Linker | Reactive Oxygen Species (ROS) nih.gov | Stable under normal conditions but cleaves in the presence of ROS like H₂O₂. | Responsive to oxidative stress, offering an alternative to reductive cleavage. |
| Self-Immolative Disulfide | Initial disulfide cleavage by GSH | Triggers a secondary, spontaneous chemical cascade to release the payload. iris-biotech.de | Traceless release of the active molecule without a linker remnant. iris-biotech.de |
Integration with Multi-Stimuli Responsive Platforms
The tumor microenvironment is a complex milieu characterized not only by high levels of glutathione but also by other distinct features like acidic pH and overexpression of certain enzymes. Capitalizing on this, a significant future direction is the integration of the disulfide cleavage mechanism of this compound into multi-stimuli responsive platforms. nih.gov This approach aims to create "smart" delivery systems that require two or more specific signals to release their cargo, thereby dramatically increasing targeting specificity and reducing off-target effects. nih.gov
For instance, a nanocarrier could be designed where the PEG chains of the linker are further functionalized with pH-sensitive groups, such as hydrazones. creative-biolabs.com In such a system, the nanocarrier would remain stable in the bloodstream (neutral pH). Upon reaching the acidic tumor environment, the pH-sensitive bond would cleave, exposing the disulfide linker. The subsequent entry into the cancer cell would then trigger the reductive cleavage of the disulfide bond, releasing the therapeutic agent.
Enzymatic cleavage is another powerful orthogonal trigger. acs.org Linkers can be synthesized to include peptide sequences that are substrates for enzymes highly expressed in tumors, such as cathepsins. acs.org A conjugate could therefore be designed to require both enzymatic cleavage and disulfide reduction for activation, providing a dual-layered security mechanism for drug release.
| Stimulus | Corresponding Chemical Moiety | Mechanism of Action | Example of Integration |
| Acidic pH | Hydrazone, Acetal/Ketal | Hydrolysis of the bond in low pH environments (endosomes, lysosomes). | A nanoparticle coated with a PEG-hydrazone shield that detaches in the acidic tumor microenvironment, exposing a disulfide-linked drug. |
| Enzymes | Peptide Sequences (e.g., GPLG, GFLG) acs.org | Cleavage by specific enzymes overexpressed in target tissues (e.g., cathepsins, matrix metalloproteinases). | An antibody-drug conjugate where a cathepsin-cleavable peptide separates the antibody from a disulfide-linked payload. |
| Light | Photolabile groups (e.g., o-nitrobenzyl) | Bond cleavage upon irradiation with a specific wavelength of light. nih.gov | A hydrogel cross-linked with disulfide bonds that also contains a photolabile group, allowing for light-triggered degradation in addition to redox sensitivity. |
| Reactive Oxygen Species (ROS) | Boronic esters, Thioketals nih.gov | Oxidation and subsequent cleavage in a high ROS environment. | A micelle constructed with ROS-cleavable polymers encapsulating a drug attached via a disulfide linker for sequential release. |
Development of Orthogonal Cleavage Mechanisms
Orthogonal cleavage refers to the ability to cleave different linkers within the same system using distinct, non-interfering triggers. This concept is critical for the development of sophisticated combination therapies or theranostic agents where multiple actions need to be performed in a controlled sequence. A linker like this compound provides the redox-sensitive component, which can be paired with other linkers that respond to completely different stimuli.
A prime example of an orthogonal trigger is light. researchgate.net Researchers have developed linkers containing photolabile moieties that can be cleaved with high spatial and temporal precision using light of a specific wavelength. nih.gov A therapeutic agent could be designed with two different drugs attached via two different linkers: one disulfide-based and one photolabile. The first drug could be released systemically upon cell entry via glutathione-mediated reduction, while the second drug could be released only in a specific, light-irradiated area, allowing for highly targeted combination therapy.
Enzyme-cleavable peptide linkers also serve as an excellent orthogonal mechanism. acs.org The specificity of enzymes for their substrates means that a peptide linker can be designed to be cleaved only by a particular protease, a process that is independent of the intracellular redox state. creative-biolabs.com This allows for programmed, sequential release of different agents within the same target cell.
| Cleavage Strategy | Trigger | Independence from Redox State | Potential Application |
| Redox-Responsive | Intracellular Glutathione (GSH) | N/A (Baseline Mechanism) | General intracellular drug release. |
| Photocleavage | External Light (e.g., UV, NIR) nih.gov | Completely independent. Light does not reduce disulfide bonds. | Spatially and temporally controlled release of a second agent at a specific site. |
| Enzymatic Cleavage | Specific enzymes (e.g., Cathepsin B) acs.org | Completely independent. Enzyme activity is not directly tied to GSH levels. | Sequential release of two drugs, one in the endosome (enzyme) and one in the cytosol (redox). |
| Acid Hydrolysis | Low pH (e.g., pH 5.0-6.5) | Completely independent. pH change does not directly cleave disulfide bonds. | Staged release, with an initial release in acidic endosomes followed by a secondary release in the reductive cytosol. |
Advanced Analytical Techniques for Complex Conjugate Characterization
The development of increasingly complex conjugates utilizing linkers like this compound necessitates a parallel advancement in analytical techniques to ensure their quality, consistency, and stability. pharmafocusamerica.com Characterizing these molecules is challenging due to their heterogeneity, particularly in the case of antibody-drug conjugates (ADCs). researchgate.net
A critical parameter for ADCs is the drug-to-antibody ratio (DAR) , which defines the average number of drug molecules conjugated to each antibody and directly impacts efficacy and toxicity. nih.gov Techniques such as Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are widely used to separate species with different DARs. pharmafocusamerica.comMass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is indispensable for confirming the molecular weight of the conjugate and its fragments, thus verifying the DAR and identifying the specific conjugation sites. nih.gov
Assessing the stability of the disulfide linker is also crucial. This involves incubating the conjugate in plasma and in reducing conditions to monitor for premature cleavage or the efficiency of release. pharmafocusamerica.comSize Exclusion Chromatography (SEC) is used to detect aggregation or fragmentation of the conjugate over time. pharmafocusamerica.com For more detailed structural analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the integrity of the linker and the success of the conjugation chemistry. acs.org
| Analytical Technique | Abbreviation | Primary Information Obtained | Relevance to Disulfide-Linked Conjugates |
| Mass Spectrometry | MS | Precise molecular weight, drug-to-antibody ratio (DAR), identification of conjugation sites. nih.gov | Confirms successful conjugation and payload distribution; can be used to analyze cleavage products. |
| Hydrophobic Interaction Chromatography | HIC | Separation of species based on hydrophobicity, determination of DAR distribution. pharmafocusamerica.com | Quantifies the population of antibodies with 0, 2, 4, etc., drugs attached. |
| Reversed-Phase HPLC | RP-HPLC | Analysis of DAR and stability, quantification of free drug. pharmafocusamerica.com | Measures the rate of premature drug release in plasma and the efficiency of triggered release. |
| Size Exclusion Chromatography | SEC | Detection of aggregation and fragmentation. pharmafocusamerica.com | Assesses the physical stability of the conjugate during storage and in biological media. |
| Enzyme-Linked Immunosorbent Assay | ELISA | Quantification of conjugate concentration, assessment of antigen binding. nih.gov | Determines if the conjugation process has compromised the antibody's ability to bind its target. |
Novel Applications in Biosensing and Diagnostics
Beyond therapeutics, the specific cleavage of disulfide linkers in response to intracellular reductive environments opens up exciting possibilities in biosensing and diagnostics. The principle relies on designing a molecular probe where the cleavage of a disulfide bond, such as the one in this compound, triggers a detectable signal. researchgate.net
A common strategy involves creating a "turn-on" fluorescent probe. In this design, a fluorophore is held in close proximity to a quencher molecule by the disulfide linker. In this "off" state, the fluorescence is suppressed. Upon entering a cell with high glutathione levels, the disulfide bond is cleaved, separating the fluorophore from the quencher and leading to a dramatic increase in fluorescence. researchgate.net This allows for real-time imaging of reductive stress within living cells, which is a hallmark of various diseases, including cancer.
This concept can be extended to other imaging modalities. For example, MRI contrast agents or PET radiotracers could be "caged" using disulfide linkers, preventing their activity until they reach the target tissue. This would reduce background signal and enhance imaging contrast. In vitro diagnostic assays could also be developed, where the presence of high levels of reducing agents in a patient sample (e.g., plasma, tissue biopsy) would cleave the linker and generate a colorimetric or fluorescent signal, serving as a potential biomarker for disease.
| Application Area | Probe Design Principle | Signal Generation Mechanism | Diagnostic/Research Goal |
| Cellular Imaging | Fluorophore-Disulfide-Quencher | Cleavage separates fluorophore and quencher, restoring fluorescence (FRET disruption). | Visualizing and quantifying intracellular glutathione levels and redox state in real-time. |
| In Vivo Imaging (MRI/PET) | "Caged" contrast agent or radiotracer linked via disulfide bond | Cleavage activates the imaging agent at the target site. | Enhancing image contrast and specificity for tumors or areas of inflammation. |
| In Vitro Diagnostics | Substrate-Disulfide-Reporter Molecule | Cleavage in a patient sample (e.g., blood) releases a reporter (e.g., colorimetric or fluorescent). | Quantifying the level of reducing agents (e.g., GSH) in biological fluids as a disease biomarker. |
| Flow Cytometry | Cell-targeting ligand linked to a fluorescent dye via a disulfide bond | Cleavage releases the dye from the cell surface upon internalization. | Differentiating cell populations based on their internal reductive capacity. |
Q & A
Q. What are the key synthetic strategies for preparing Hydroxy-PEG3-SS-PEG3-alcohol, and how can researchers validate its structural integrity?
- Methodological Answer : this compound is typically synthesized via a two-step process: (1) coupling PEG3-hydroxyl and PEG3-alcohol segments using a disulfide linker (e.g., dithiobis(succinimidyl propionate)), and (2) purification via size-exclusion chromatography. Structural validation requires:
- NMR Spectroscopy : Characteristic peaks for PEG chains (δ 3.5–3.7 ppm) and disulfide bonds (S–S stretching at ~500 cm⁻¹ in FTIR).
- Mass Spectrometry (MS) : Confirm molecular weight (418.57 g/mol) using MALDI-TOF or ESI-MS .
- HPLC : Assess purity using reverse-phase columns with UV detection at 220 nm .
Q. How can researchers quantify disulfide bond stability in this compound under physiological conditions?
- Methodological Answer : Stability assays involve:
- Redox Sensitivity Testing : Incubate the compound with reducing agents (e.g., 1–10 mM DTT or glutathione) at 37°C. Monitor disulfide cleavage via Ellman’s assay (quantify free thiols at 412 nm) or LC-MS .
- pH-Dependent Degradation : Use buffers (pH 5.0–7.4) to simulate lysosomal/cytosolic environments. Track degradation kinetics via dynamic light scattering (DLS) or fluorescence quenching .
Advanced Research Questions
Q. How can conflicting data on this compound’s redox responsiveness be resolved in drug delivery studies?
- Methodological Answer : Contradictions often arise from:
- Assay Sensitivity : Compare orthogonal methods (e.g., HPLC for fragment analysis vs. DLS for hydrodynamic radius changes).
- Experimental Variables : Standardize reducing agent concentrations, temperature, and incubation times. For example, discrepancies in glutathione concentration (1 mM vs. 5 mM) may alter cleavage rates .
- Model Systems : Validate findings in both in vitro (e.g., cancer cell lysates) and in vivo (e.g., murine tumor models) contexts to account for biological complexity .
Q. What experimental designs are optimal for evaluating this compound’s role in stimuli-responsive nanocarriers?
- Methodological Answer :
- Conjugation Efficiency : Use NHS-ester chemistry to link the compound to polymers/drugs. Quantify conjugation via UV-Vis (e.g., absorbance shifts for doxorubicin at 480 nm) .
- Controlled Release Studies :
- Redox-Triggered Release : Compare drug release profiles in PBS (pH 7.4) vs. PBS + 10 mM DTT using dialysis membranes.
- Cellular Uptake : Use confocal microscopy (e.g., FITC-labeled carriers) to track intracellular disulfide cleavage in real time .
Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible results?
- Methodological Answer :
- Quality Control Protocols :
- Standardized Purification : Implement preparative HPLC with consistent gradient elution (e.g., 0.1% TFA in acetonitrile/water).
- Batch Characterization : Require ≥95% purity (HPLC), matched NMR/MS spectra, and disulfide content quantification via iodine-azide assay .
- Documentation : Adhere to FAIR data principles—publish synthetic protocols, raw spectra, and purity metrics in open-access repositories .
Methodological Best Practices
- Literature Review : Use databases like PubMed and SciFinder to identify foundational studies on disulfide-containing PEGs (e.g., redox-sensitive micelles by Zhang et al., 2021) .
- Data Interpretation : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses (e.g., “Does this compound improve tumor targeting vs. non-reducible PEGs?”) .
- Ethical Reporting : Disclose synthesis variability, assay limitations, and conflicts of interest per Reviews in Analytical Chemistry guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
